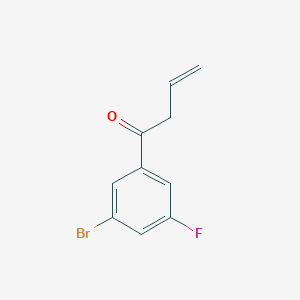

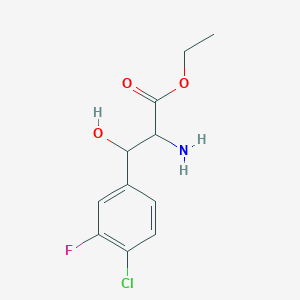

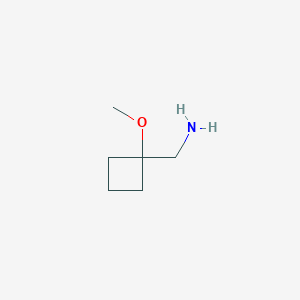

![molecular formula C11H10BrNOS B1528612 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250820-48-4](/img/structure/B1528612.png)

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications

Pharmacology: Antitumor and Cytotoxic Agent Development

Thiazole derivatives, including the compound , have been studied for their potential as antitumor and cytotoxic agents . Research has indicated that certain thiazole compounds can exhibit significant cytotoxicity against human tumor cell lines, making them promising candidates for the development of new cancer therapies .

Medicine: Antimicrobial and Antiviral Drug Synthesis

The thiazole ring is a common feature in many biologically active compounds, such as antimicrobial and antiviral drugs . The bromophenyl group attached to the thiazole could potentially enhance these properties, leading to the synthesis of new drugs that could be effective against resistant strains of bacteria and viruses .

Agriculture: Fungicide and Pesticide Intermediate

In the agricultural sector, the compound serves as a key intermediate in the synthesis of fungicides and pesticides . Its role in the development of spectrum fungicides, which are used to treat diseases in banana and peach trees, highlights its importance in crop protection and yield improvement strategies .

Material Science: Photographic Sensitizers and Vulcanization Accelerators

Thiazole derivatives are utilized in material science as photographic sensitizers and vulcanization accelerators . The compound’s structural properties may contribute to the efficiency of these applications, particularly in enhancing the photosensitivity of materials or speeding up the vulcanization process .

Environmental Science: Biocide and Chemical Reaction Accelerator

The compound’s parent material, thiazole, is used in the production of biocides and chemical reaction accelerators . These applications are crucial for environmental management, particularly in controlling harmful organisms and facilitating various chemical processes in a more efficient manner .

Biochemistry: Enzyme Inhibition and Neurotransmitter Synthesis

In biochemistry, thiazole-based compounds are known to influence enzyme activity and neurotransmitter synthesis . The specific compound could be explored for its potential effects on enzymatic reactions and its role in the synthesis of neurotransmitters, which are essential for nervous system function .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would need to be investigated further for this specific compound.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would need further investigation.

properties

IUPAC Name |

1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWYWMJSHXIUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

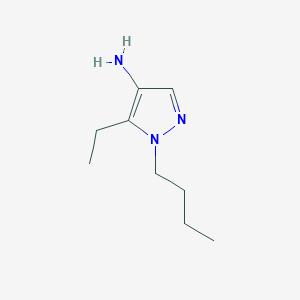

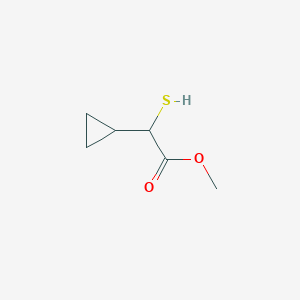

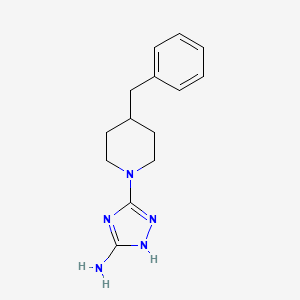

![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)

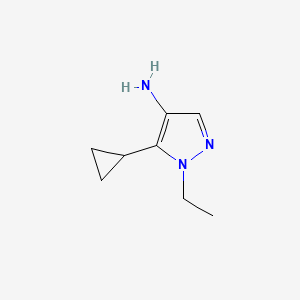

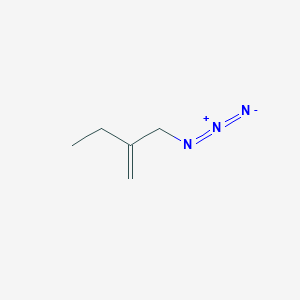

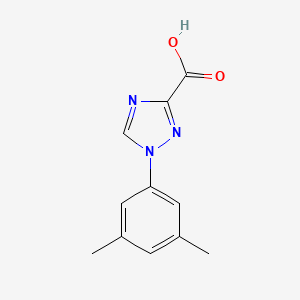

![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

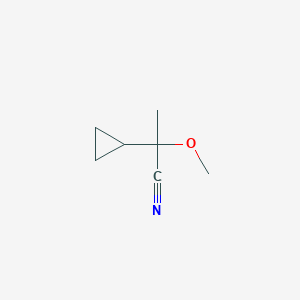

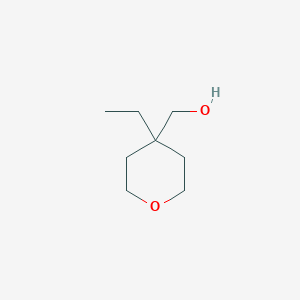

![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)